molecular formula C13H17BrO2 B15301362 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene

Cat. No.: B15301362
M. Wt: 285.18 g/mol
InChI Key: JEGRDSVMXHRFPU-UHFFFAOYSA-N
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Description

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene is an organic compound that features a brominated cyclopentane ring attached to a methoxybenzene moiety through an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene typically involves the following steps:

    Bromination of Cyclopentane: Cyclopentane is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromocyclopentane.

    Formation of Oxymethyl Intermediate: The 2-bromocyclopentane is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 2-bromocyclopentylmethanol.

    Etherification: The 2-bromocyclopentylmethanol is then reacted with 4-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 1-(((2-Hydroxycyclopentyl)oxy)methyl)-4-methoxybenzene.

    Oxidation: Formation of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzoic acid.

    Reduction: Formation of 1-(((2-Cyclopentyl)oxy)methyl)-4-methoxybenzene.

Scientific Research Applications

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((2-Chlorocyclopentyl)oxy)methyl)-4-methoxybenzene
  • 1-(((2-Fluorocyclopentyl)oxy)methyl)-4-methoxybenzene
  • 1-(((2-Iodocyclopentyl)oxy)methyl)-4-methoxybenzene

Uniqueness

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(2-bromocyclopentyl)oxymethyl]-4-methoxybenzene

InChI

InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)9-16-13-4-2-3-12(13)14/h5-8,12-13H,2-4,9H2,1H3

InChI Key

JEGRDSVMXHRFPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CCCC2Br

Origin of Product

United States

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